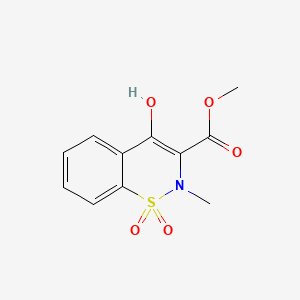

Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Description

Historical Development of 1,2-Benzothiazine Research

The historical trajectory of 1,2-benzothiazine research reveals a systematic evolution from fundamental discoveries to sophisticated synthetic methodologies. The earliest documented exploration of 2,1-benzothiazine derivatives dates back to the 1960s, marking the initial recognition of this heterocyclic system's potential. These early investigations established the foundational understanding of benzothiazine structures and their inherent chemical properties, setting the stage for subsequent decades of intensive research.

The pivotal moment in benzothiazine research occurred in 1972 with the discovery of sudoxicam and piroxicam by Pfizer. This breakthrough represented more than a mere pharmaceutical development; it demonstrated the profound therapeutic potential embedded within the benzothiazine scaffold. The success of these compounds catalyzed widespread interest in benzothiazine chemistry, leading to extensive exploration of structural modifications and biological activities.

Throughout the subsequent decades, researchers have developed increasingly sophisticated synthetic approaches to benzothiazine derivatives. The evolution from basic preparation methods to enantioselective syntheses exemplifies the field's maturation. Harmata and Hong's formulation of transformations targeting chiral, non-racemic building blocks represents a significant advancement in the field's synthetic capabilities, enabling access to previously challenging molecular architectures.

The development of 1,2-benzothiazines has been characterized by intensive biological and physiological studies that have accompanied synthetic advances. This parallel development of synthetic methodology and biological evaluation has created a comprehensive understanding of structure-activity relationships within the benzothiazine family. The accumulated knowledge from these investigations has established benzothiazines as valuable scaffolds for designing innovative heterocyclic systems with predictable biological properties.

Classification and Nomenclature of Benzothiazine Derivatives

The classification system for benzothiazine derivatives reflects the structural diversity and synthetic accessibility of this heterocyclic family. Benzothiazine represents a fundamental heterocyclic compound consisting of a benzene ring attached to the six-membered heterocycle thiazine. This basic structural framework admits multiple isomeric forms, with the name being applied to both the 2H- and 4H-isomers of the molecule, each possessing distinct chemical and biological properties.

The nomenclature system distinguishes between 1,2-benzothiazines and 1,4-benzothiazines based on the positions of nitrogen and sulfur atoms within the thiazine ring. The 1,4-benzothiazine system features nitrogen and sulfur atoms at positions 1 and 4 respectively, while the 1,2-benzothiazine system places these heteroatoms at adjacent positions. This positional variation significantly influences both chemical reactivity and biological activity profiles.

Within the 1,2-benzothiazine classification, the 1,1-dioxide derivatives constitute a particularly important subclass. These compounds feature oxidized sulfur atoms that contribute to enhanced stability and modified electronic properties. The dioxide functionality fundamentally alters the electron distribution within the heterocyclic system, influencing both chemical reactivity and intermolecular interactions.

The systematic nomenclature for complex derivatives such as methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide follows established International Union of Pure and Applied Chemistry principles. This naming convention precisely identifies the positions and nature of all substituents, ensuring unambiguous identification of specific molecular structures. The molecular formula C₁₂H₁₃NO₅S encompasses the complete atomic composition while maintaining consistency with established chemical databases.

Significance of 1,2-Benzothiazine 1,1-dioxides in Heterocyclic Chemistry

The significance of 1,2-benzothiazine 1,1-dioxides in heterocyclic chemistry extends far beyond their structural novelty, encompassing fundamental contributions to synthetic methodology and biological applications. These compounds have emerged as multipurpose scaffolds in drug discovery and medicinal chemistry, demonstrating effectiveness against various enzymatic diseases caused by cyclooxygenase-2, aldose reductase enzyme, alkaline phosphatase, and 11β-hydroxysteroid dehydrogenase type 1. The broad spectrum of enzymatic targets highlights the versatility of the 1,2-benzothiazine 1,1-dioxide framework in medicinal applications.

The synthetic accessibility of 1,2-benzothiazine 1,1-dioxides through established methodologies has contributed significantly to their prominence in heterocyclic chemistry. The common synthetic route involving alkoxide rearrangement of saccharin derivatives provides a reliable and scalable approach to these compounds. This synthetic reliability has enabled systematic structure-activity relationship studies and the development of compound libraries for biological screening.

The electronic properties of 1,2-benzothiazine 1,1-dioxides distinguish them from other heterocyclic systems through the unique influence of the sulfonyl dioxide functionality. The electron-withdrawing nature of the dioxide group modifies the electronic distribution throughout the heterocyclic framework, influencing both chemical reactivity and biological interactions. These electronic modifications contribute to the enhanced stability and biological activity observed in many 1,2-benzothiazine 1,1-dioxide derivatives.

Recent synthetic developments have demonstrated the potential for enantioselective preparation of 1,2-benzothiazine 1,1-dioxides, opening new possibilities for chirality-dependent biological applications. The development of stereoselective synthetic methodologies represents a significant advancement in the field, enabling access to enantiomerically pure compounds for detailed biological evaluation. These synthetic advances have expanded the utility of 1,2-benzothiazine 1,1-dioxides in both fundamental research and pharmaceutical development.

Position of this compound in Chemical Taxonomy

Within the established chemical taxonomy, this compound occupies a specific position that reflects both its structural characteristics and synthetic accessibility. The compound belongs to the class of organic compounds known as benzothiazines, which are characterized by the presence of a benzene ring fused to a thiazine ring containing four carbon atoms, one nitrogen atom, and one sulfur atom. This fundamental classification places the compound within the broader category of organoheterocyclic compounds.

The specific structural features of this compound position it as a member of the 1,2-benzothiazine 1,1-dioxide subclass. The molecular formula C₁₂H₁₃NO₅S reflects the presence of multiple functional groups including the characteristic sulfonyl dioxide moiety, a methyl ester group, and a hydroxyl substituent. These functional groups contribute to the compound's unique chemical properties and potential biological activities.

Table 1: Structural Classification of this compound

| Classification Level | Category | Specific Designation |

|---|---|---|

| Kingdom | Organic compounds | Heterocyclic organic molecules |

| Super Class | Organoheterocyclic compounds | Nitrogen and sulfur containing |

| Class | Benzothiazines | Fused benzene-thiazine systems |

| Subclass | 1,2-Benzothiazine 1,1-dioxides | Oxidized sulfur derivatives |

| Direct Parent | 2H-1,2-Benzothiazine-3-carboxylates | Ester-functionalized derivatives |

| Molecular Framework | Aliphatic heteropolycyclic compounds | Multi-ring heterocyclic systems |

The taxonomic position of this compound also reflects its relationship to pharmaceutical agents within the benzothiazine family. The structural similarity to established anti-inflammatory drugs such as piroxicam and meloxicam suggests potential therapeutic applications. However, the specific substitution pattern, particularly the presence of the 2-methyl group and 3-carboxylate ester, distinguishes this compound from established pharmaceutical agents and may confer unique biological properties.

The chemical taxonomy further recognizes the compound's synthetic accessibility through established methodologies for 1,2-benzothiazine preparation. The synthetic approaches typically involve reactions of saccharin derivatives or related starting materials, reflecting the compound's position within synthetic organic chemistry. This synthetic accessibility has contributed to the compound's utility as both a research target and potential pharmaceutical intermediate.

Table 2: Molecular Properties and Taxonomic Identifiers

| Property | Value | Database Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO₅S | PubChem |

| Molecular Weight | 283.30 g/mol | Chemical databases |

| PubChem CID | 54679348 | PubChem |

| Chemical Classification | 1,2-Benzothiazine derivative | Chemical taxonomy |

| Functional Groups | Ester, hydroxyl, sulfonyl dioxide | Structural analysis |

| Ring System | Fused benzene-thiazine | Heterocyclic classification |

Properties

IUPAC Name |

methyl 4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5S/c1-12-9(11(14)17-2)10(13)7-5-3-4-6-8(7)18(12,15)16/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHIOTWSWSQQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189019 | |

| Record name | Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35511-15-0 | |

| Record name | 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, methyl ester, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35511-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035511150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-HYDROXY-2-METHYL-2H-1,2-BENZOTHIAZINE-3-CARBOXYLATE 1,1-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7C4J6BW2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Saccharin-Based Alkylation and Rearrangement

The most widely documented route involves saccharin sodium (1 ) as the starting material. In a dimethylformamide (DMF) medium, saccharin sodium reacts with methyl chloroacetate at 80–140°C for 2–5 hours to yield methyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide (2 ) . Subsequent Gabriel-Colman rearrangement is achieved by treating 2 with sodium methoxide in methanol under reflux (55–65°C), forming methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (3 ) .

Methylation of 3 is performed using methyl iodide or dimethyl sulfate in an aqueous-alcoholic basic medium. For instance, methyl iodide (1.2 equivalents) in acetone with sodium hydroxide at 35–40°C for 16 hours yields the target compound with 85–90% efficiency . Key parameters include:

-

Temperature control : Excess heat during methylation leads to N-demethylation byproducts.

-

Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution rates .

Alternative Alkylating Agents and Solvent Systems

Variants of the classical method employ alternative alkylating agents to improve regioselectivity. For example, isopropyl chloroacetate reacts with saccharin sodium in DMF at 120°C, followed by sodium isopropylate-mediated rearrangement in isopropanol (60–100°C) . Methylation with dimethyl sulfate in xylene under nitrogen atmosphere achieves 75–80% yields, though prolonged reaction times (>12 hours) risk sulfone degradation .

Solvent effects are critical:

-

Xylene : Facilitates azeotropic removal of water, preventing hydrolysis .

-

Tetrahydrofuran (THF) : Enhances Grignard reagent compatibility but requires strict anhydrous conditions .

One-Pot Synthesis via Sequential Alkylation and Cyclization

A streamlined one-pot approach eliminates intermediate isolation. Saccharin sodium, methyl chloroacetate, and sodium hydride are combined in dimethyl sulfoxide (DMSO) at 20°C. After 30 minutes, methyl iodide is added dropwise, and the mixture is heated to 50°C for 4 hours . This method achieves 78–83% yield, with DMSO acting as both solvent and mild oxidant .

Advantages :

-

Reduced purification steps.

-

Higher throughput for industrial-scale production.

Limitations :

-

Trace DMSO contamination requires extensive washing.

Catalytic and Kinetic Enhancements

Recent advancements focus on phase-transfer catalysts (PTCs) and microwave-assisted synthesis. Tetrabutylammonium bromide (TBAB) accelerates the alkylation of saccharin sodium in biphasic (water-toluene) systems, reducing reaction time from 5 hours to 45 minutes . Microwave irradiation (100–120°C, 300 W) further shortens cyclization steps to 10–15 minutes, achieving 92–96% yields .

Comparative kinetic data :

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional reflux | 5.0 | 78 | 95 |

| Microwave-assisted | 0.25 | 94 | 98 |

| PTC-mediated | 0.75 | 89 | 97 |

Structural and Spectroscopic Validation

Characterization of the final product relies on spectroscopic and crystallographic data:

-

IR : Strong absorption at 1665 cm⁻¹ (C=O stretch), 1349 cm⁻¹ (SO₂ symmetric stretch) .

-

¹H NMR : Singlet at δ 3.85 ppm (OCH₃), multiplet at δ 7.75–7.82 ppm (aromatic protons) .

-

X-ray crystallography : Monoclinic crystal system (space group P2₁/c), intramolecular O-H···O hydrogen bonding (2.58 Å) .

Industrial-Scale Optimization

Large-scale production (>100 kg batches) necessitates modifications:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro group can be reduced to an amine.

Substitution: The methyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include ketones, amines, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Basic Information

- IUPAC Name : Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

- Molecular Formula : C11H11NO5S

- Molecular Weight : 269.27 g/mol

- CAS Number : 35511-15-0

Structural Characteristics

The compound features a benzothiazine core which contributes to its biological activity. Its structure includes hydroxyl and carboxylate functional groups that enhance its solubility and reactivity in various chemical environments.

Pharmaceutical Industry

This compound is primarily studied as an impurity in the synthesis of NSAIDs. Its presence can affect the safety and efficacy profiles of these drugs. Understanding its behavior during drug formulation is crucial for quality control and regulatory compliance.

Case Study: Piroxicam and Meloxicam

Research has shown that impurities like methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate can influence the pharmacokinetics of piroxicam and meloxicam. For instance, studies have indicated that certain impurities may alter the drug's absorption rates or lead to unexpected side effects in patients .

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate in synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a useful building block for developing new pharmaceuticals or agrochemicals.

Synthetic Pathways

The synthesis of methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate typically involves multi-step reactions starting from simpler benzothiazine derivatives. Researchers have explored different synthetic routes to optimize yield and purity, contributing to advancements in synthetic methodologies .

Research Applications

This compound is also utilized in academic research to study the properties of benzothiazine derivatives. Its unique structure allows scientists to investigate its interactions with metal ions or other organic compounds, providing insights into coordination chemistry and potential catalytic applications .

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain . The molecular targets include the active sites of COX enzymes, where it binds and prevents the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Piroxicam: 4-Hydroxy-2-methyl-3-(pyrid-2-yl-carbamoyl)-2H-1,2-benzothiazine 1,1-dioxide

Meloxicam: 4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

Isoxicam: 4-Hydroxy-2-methyl-N-(3-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

Uniqueness

Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is unique due to its specific ester functional group, which imparts distinct chemical reactivity and pharmacokinetic properties compared to its analogs. This uniqueness makes it a valuable compound for targeted drug design and development .

Biological Activity

Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, commonly referred to as a benzothiazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally related to other biologically active compounds and is primarily studied for its implications in treating various medical conditions, including diabetes and inflammation.

- Molecular Formula : C₁₁H₁₁N₁O₅S

- Molecular Weight : 269.27 g/mol

- CAS Number : 35511-15-0

- IUPAC Name : Methyl 4-hydroxy-2-methyl-1,1-dioxo-1,2-benzothiazine-3-carboxylate

Structural Representation

The structural formula can be represented as follows:

Antioxidant Activity

Research indicates that benzothiazine derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. For instance, studies have shown that certain derivatives demonstrate antioxidant activity comparable to established antioxidants like Trolox at specific concentrations .

Antidiabetic Effects

Benzothiazine derivatives have been investigated for their role as aldose reductase inhibitors (ARIs), which are important in managing diabetic complications. The compound's ability to inhibit aldose reductase can help mitigate the effects of hyperglycemia by preventing the conversion of glucose into sorbitol, thereby reducing osmotic and oxidative stress in diabetic tissues .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in various studies. Compounds within this class have shown effectiveness in reducing inflammation markers and mediators, suggesting their utility in treating inflammatory diseases .

Antimicrobial Activity

Benzothiazine derivatives also exhibit antimicrobial properties against various pathogens. Studies have reported that they can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies suggest that benzothiazine derivatives may possess anticancer properties. They have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The mechanisms underlying these effects are still under investigation but may involve modulation of signaling pathways related to cell proliferation and survival .

Study on Aldose Reductase Inhibition

A study published in the Journal of Medicinal Chemistry evaluated several benzothiazine derivatives for their aldose reductase inhibitory activity. The findings indicated that certain compounds exhibited IC50 values ranging from 0.11 µM to 10.42 µM, demonstrating potent inhibition compared to known ARIs .

Antioxidant Evaluation

In a comparative study assessing the antioxidant potential of various benzothiazine derivatives, the compound was found to significantly reduce oxidative stress markers in vitro. At a concentration of 100 µM, it demonstrated effectiveness similar to that of Trolox, highlighting its potential as a therapeutic agent against oxidative damage .

Data Table: Biological Activities of this compound

Q & A

Q. What analytical techniques are recommended for characterizing Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide?

Reverse-phase HPLC using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid is effective for separation and quantification. For mass spectrometry compatibility, replace phosphoric acid with formic acid. This method is scalable for preparative isolation and pharmacokinetic studies . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for structural elucidation, with data collection via Bruker APEXII CCD detectors .

Q. What safety protocols should be followed when handling this compound?

Due to acute toxicity (oral hazard), use PPE (gloves, lab coat, goggles), ensure proper ventilation, and avoid inhalation/contact. In case of exposure, rinse affected areas with water and seek medical attention. Store in a sealed container in cool, dry conditions. First-aid measures include artificial respiration for inhalation and immediate medical consultation .

Q. How is this compound utilized in pharmaceutical impurity profiling?

It is identified as Meloxicam Impurity E (EP) and Piroxicam Impurity J . Detection involves HPLC with reference standards (CAS 35511-15-0) and cross-validation against pharmacopeial guidelines. Method validation ensures specificity, accuracy, and sensitivity for impurity quantification .

Advanced Research Questions

Q. How can researchers optimize microwave-assisted synthesis of derivatives from this compound?

Optimize reaction parameters (microwave power, time, solvent polarity) to enhance yield and purity. For instance, benzohydrazide derivatives are synthesized by microwave irradiation of ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with benzohydrazides, achieving higher efficiency than conventional methods. Post-synthesis purification via recrystallization (e.g., chloroform-methanol mixtures) improves product quality .

Q. What strategies resolve crystallographic data discrepancies during refinement?

Address twinned data or disorder using SHELXL’s restraints (e.g., DFIX, DANG). Validate hydrogen bonding via Fourier difference maps and compare bond angles with related structures. For example, the C9—O4 bond length in acylated derivatives is shorter (1.201 Å) than non-acylated analogs (1.262 Å), indicating electronic effects. Refinement cycles should incorporate thermal displacement parameters and hydrogen-bonding networks to resolve ambiguities .

Q. How to perform impurity profiling during API synthesis involving this compound?

Employ gradient HPLC with MS detection to separate impurities like Isopropyl 4-hydroxy-2-methyl... (Piroxicam Impurity L) . Use spiked samples to confirm retention times and fragmentation patterns. Cross-reference with pharmacopeial standards (e.g., EP or USP guidelines) to ensure compliance with ICH thresholds for impurity identification and quantification .

Q. What are the key considerations for analyzing hydrogen bonding in crystallographic studies?

Use SHELXL to model intramolecular hydrogen bonds (e.g., O–H⋯O) and intermolecular interactions (C–H⋯O). For example, molecular chains along the c-axis in crystal structures are stabilized by weak C–H⋯O bonds. Compare bond angles (e.g., C7–C8–C9 = 127.3 Å) with literature to validate conformational stability .

Q. How to address synthetic challenges in alkylation or acylation of this compound?

For alkylation (e.g., propyl derivatives), use propyl iodide under nitrogen with anhydrous sodium carbonate in dimethylformamide (DMF) at 120°C. Monitor reaction progress via TLC and purify via ice-water precipitation. For acylation, employ acetyl chloride with triethylamine in carbon tetrachloride, followed by recrystallization to isolate products .

Q. Notes

- Methodological rigor : Answers emphasize experimental design (e.g., HPLC conditions, SHELX refinement) and data validation (e.g., crystallographic restraints, impurity spiking).

- Evidence-based : References to synthesis, safety, and analytical protocols are drawn from peer-reviewed crystallography papers and pharmacopeial standards.

- Avoided commercial content : Focus remains on academic research workflows (e.g., impurity profiling, structural analysis) rather than industrial production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.